N-Methyl-2,4-dinitroaniline-d3
Description
Properties
CAS No. |
91808-45-6 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
200.168 |
IUPAC Name |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
InChI Key |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
N-Methyl-2,4-dinitro-benzenamine-d3; N-Methyl-2,4-dinitro-aniline-d3; (2,4-Dinitrophenyl)methylamine-d3; 1-(Methylamino)-2,4-dinitrobenzene-d3; 2,4-Dinitro-N-methylaniline-d3; NSC 36958-d3; |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Methylation with Deuterated Reagents
The primary synthesis route involves the methylation of 2,4-dinitroaniline using deuterated methylating agents. The non-deuterated parent compound, N-methyl-2,4-dinitroaniline (CAS 2044-88-4), is typically synthesized via nitration and methylation. For the deuterated derivative, the methyl group is introduced using reagents such as deuteromethyl iodide (CD₃I) or deuteromethyl sulfate ((CD₃)₂SO₄) under basic conditions.
Reaction Mechanism:
Key considerations include:
-
Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine, enhancing nucleophilicity.
-
Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.
-
Deuteration Efficiency: Excess CD₃I ensures complete deuteration, minimizing residual protonated methyl groups.
Hydrogen-Deuterium Exchange
Post-synthetic deuteration via H-D exchange is less common due to the stability of the methyl group. However, acidic or basic conditions can promote exchange in specific cases. For example, refluxing the protonated compound in deuterated solvents (e.g., D₂O or CD₃OD) with a catalyst like Pd/C may introduce deuterium, though this method is inefficient for tertiary amines.
Reductive Amination with Deuterated Agents
Using deuterated formaldehyde (CD₂O) and reducing agents like NaBD₄, 2,4-dinitroaniline can undergo reductive amination to introduce the CD₃ group. This method is limited by competing side reactions and requires stringent control of reaction conditions.
Purification and Characterization
Purification Methods
Crude this compound is purified using:
-
Recrystallization: Solvents such as ethyl acetate or methanol are employed, leveraging the compound’s solubility profile (soluble in chloroform, DMSO).
-
Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates the deuterated product from non-deuterated impurities.
Analytical Validation
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dinitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Methyl-2,4-diaminoaniline-d3.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: N-Methyl-2,4-dinitrobenzoic acid-d3.
Scientific Research Applications
N-Methyl-2,4-dinitroaniline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to ensure accurate quantification and identification of compounds.
Proteomics: Employed in the study of protein interactions and modifications, particularly in the identification of nitrotyrosine residues in proteins.
Environmental Science: Utilized in the analysis of environmental samples to trace the presence and degradation of nitroaromatic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The primary mechanism of action of N-Methyl-2,4-dinitroaniline-d3 involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. In particular, the compound can disrupt microtubule formation by binding to tubulin proteins, inhibiting cell division and elongation. This mechanism is similar to that of other dinitroaniline herbicides, which act as mitotic disruptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4)
- Molecular Formula : C₇H₇N₃O₄
- Molecular Weight : 197.15 g/mol
- Synthesis : Reacting 1-chloro-2,4-dinitrobenzene with methylamine .
- Applications : Used as a derivatization product in pesticide residue analysis (e.g., detection of butocarboxim) .
N-Methyl-2,4,6-trinitroaniline (CAS: Not explicitly provided)
- Molecular Formula : C₇H₅N₄O₆ (calculated)
- Molecular Weight : ~241.1 g/mol (theoretical)
- Synthesis : Aromatic nucleophilic substitution of 2,4,6-trinitrochlorobenzene (picryl chloride) with methylamine .
- Applications : Identified as a primary transformation product of the explosive tetryl in soil and plant metabolism studies .
N-(3-Methylphenyl)-2,4-dinitroaniline (CAS: 964-79-4)
- Molecular Formula : C₁₃H₁₁N₃O₄
- Molecular Weight : 273.24 g/mol
- Synthesis : Derived from 2,4-dinitrochlorobenzene and m-toluidine .
- Physical Properties : Yellow solid; structurally distinct due to the additional methyl group on the aromatic ring .
Physicochemical Properties and Stability
Reactivity and Environmental Impact
- N-Methyl-2,4-dinitroaniline : Exhibits moderate reactivity in nitration reactions, with rates dependent on nitric acid concentration .
- N-Methyl-2,4,6-trinitroaniline: Undergoes nitroreduction in soil to form dinitroamino derivatives, highlighting its environmental persistence and transformation .
- Deuterated Analog (d3) : The isotopic substitution reduces vibrational frequencies, influencing reaction kinetics in mechanistic studies .
Q & A
Q. What are the recommended synthetic routes for N-Methyl-2,4-dinitroaniline-d3, and how does deuteration impact reaction conditions?
- Methodological Answer : this compound can be synthesized via aromatic nucleophilic substitution, analogous to its non-deuterated counterpart. For example, 2,4-dinitrochlorobenzene reacts with deuterated methylamine (CD₃NH₂) in a methylene chloride solution under controlled pH (adjusted with aqueous NaOH) to ensure efficient amine activation . The deuteration process requires strict anhydrous conditions to prevent isotopic exchange. Reaction progress is monitored via GC/MS to confirm the replacement of hydrogen with deuterium at the methyl group .
Q. How can researchers verify the purity and isotopic integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak at m/z 200.08 (calculated for C₇H₅D₃N₃O₄). Isotopic purity is assessed using NMR: the absence of a proton signal at ~2.5 ppm (methyl group) in ¹H-NMR and a triplet in ²H-NMR (~2.5 ppm, J = 2.1 Hz) confirms deuteration . FTIR can further validate functional groups, such as nitro (1520–1350 cm⁻¹) and aromatic C-D stretches (2250–2100 cm⁻¹) .
Q. What analytical techniques are suitable for detecting this compound in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for trace detection. Derivatization with 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) enhances chromatographic separation and sensitivity, enabling quantification at sub-ppb levels . For plant or soil samples, solid-phase extraction (SPE) with C18 cartridges is recommended prior to analysis to minimize matrix interference .
Advanced Research Questions
Q. How does deuteration influence the kinetic stability and reactivity of this compound in redox reactions?
- Methodological Answer : Kinetic isotope effects (KIE) studies reveal that deuteration at the methyl group reduces the compound’s susceptibility to nitroreduction. For instance, in sulfide-mediated reduction (Na₂S·9H₂O in methanol/water), the deuterated analog exhibits a 1.5–2.0× slower reaction rate compared to the non-deuterated form, attributed to stronger C-D bonds . Computational modeling (DFT) can predict transition states and validate experimental KIE values .
Q. What are the metabolic pathways of this compound in plant systems, and how do they differ from microbial degradation?
- Methodological Answer : In plant root tissues (e.g., Phaseolus vulgaris), this compound undergoes hydroxylation at the aromatic ring, forming polar metabolites detectable via radiochromatography . Microbial degradation (e.g., Pseudomonas spp.) primarily involves reductive cleavage of nitro groups, yielding 2,4-diamino-N-methylaniline-d3. Comparative metabolomics using ¹³C/²H dual-isotope labeling can distinguish biotic vs. abiotic transformation pathways .
Q. What challenges arise in distinguishing this compound from its non-deuterated form in complex mixtures, and how can they be resolved?
- Methodological Answer : Co-elution in HPLC/GC can obscure differentiation. Employing high-resolution ion mobility spectrometry (HRIMS) adds a separation dimension based on collisional cross-section differences caused by deuterium’s mass. Additionally, isotopic ratio mass spectrometry (IRMS) quantifies D/H ratios to confirm deuteration levels ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
